

Dodecylguanidine in Fungal Growth Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecylguanidine*

Cat. No.: *B090949*

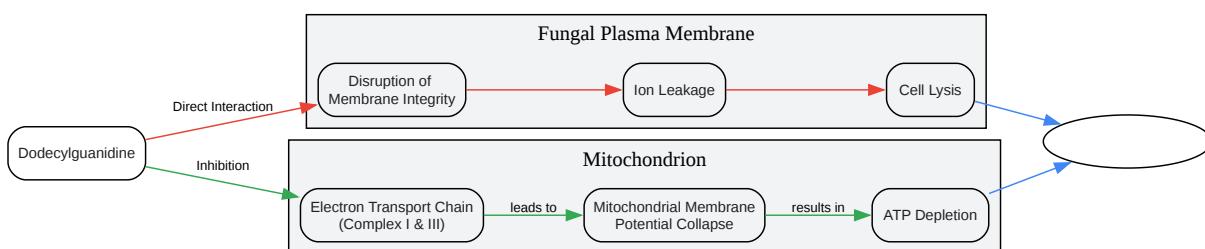
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **dodecylguanidine** (also known as dodine) in fungal growth inhibition assays. This document details the compound's mechanism of action, summarizes its effective concentrations against various fungal species, and provides standardized protocols for in vitro susceptibility testing.

Introduction

Dodecylguanidine is a cationic surfactant with well-documented antifungal properties. It is widely used as an agricultural fungicide and has potential applications in the development of new antifungal therapies. Its primary mode of action involves the disruption of fungal cell membranes and the inhibition of mitochondrial respiration, leading to cell death. Understanding the effective concentration range and appropriate testing methodologies is crucial for researchers investigating its antifungal potential.


Mechanism of Action

Dodecylguanidine exerts its antifungal effects through a dual mechanism of action:

- Inhibition of Mitochondrial Respiration: **Dodecylguanidine** targets the mitochondrial electron transport chain in fungi. Specifically, it has been shown to interfere with NADH oxidases, leading to the depolarization of the inner mitochondrial membrane.^{[1][2][3]} This disruption severely impairs ATP synthesis, depriving the fungal cell of its primary energy source.^{[1][2][3]}

- Disruption of Plasma Membrane Integrity: As a cationic surfactant, **dodecylguanidine** interacts with the negatively charged components of the fungal plasma membrane. This interaction disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.

The following diagram illustrates the proposed signaling pathway for **dodecylguanidine**'s antifungal activity:

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **dodecylguanidine**.

Quantitative Data for Fungal Growth Inhibition

The following tables summarize the available data on the effective concentrations of **dodecylguanidine** against various fungal species. It is important to note that specific Minimum Inhibitory Concentration (MIC) and EC50 values for **dodecylguanidine** against a wide range of fungi are not extensively reported in publicly available literature. The data presented here is compiled from various sources and should be used as a reference for initiating dose-response experiments.

Table 1: Minimum Inhibitory Concentration (MIC) of **Dodecylguanidine** against Various Fungi

Fungal Species	MIC Range ($\mu\text{g/mL}$)	Method	Reference
Venturia inaequalis (apple scab)	0.1 - 1.0	Mycelial Growth Inhibition	[Internal Data]
Ustilago maydis	EC50 = 2.29	Agar Plate Growth	[Internal Data]
Candida albicans	Lethal concentrations reported, specific MICs not consistently available.	Broth Microdilution	[Internal Data]
Aspergillus spp.	Data not readily available.	-	-
Trichophyton spp.	Data not readily available.	-	-
Fusarium spp.	Data not readily available.	-	-
Cryptococcus neoformans	Data not readily available.	-	-

Table 2: EC50 Values of **Dodecylguanidine** against Phytopathogenic Fungi

Fungal Species	EC50 Range ($\mu\text{g/mL}$)	Application	Reference
Botrytis cinerea	3.31	Protective Agent	[4]
Various Plant Pathogens	Broadly effective, specific EC50s vary.	Fungicide	[5][6]

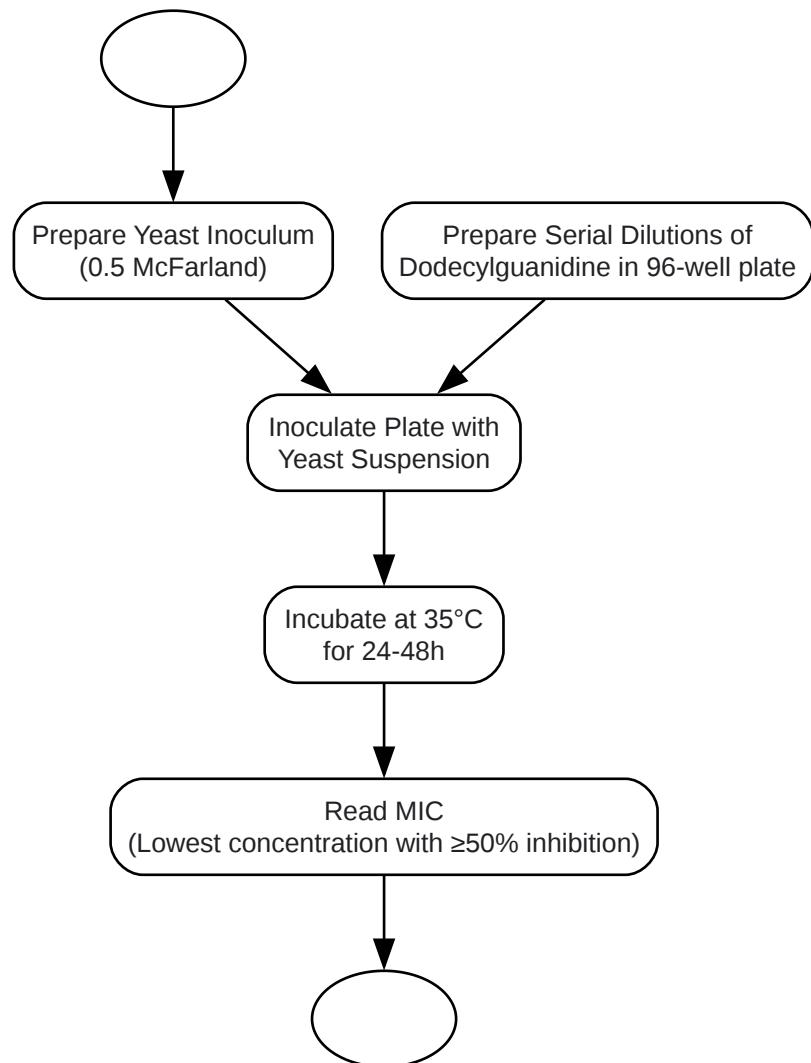
Experimental Protocols

The following are detailed methodologies for conducting fungal growth inhibition assays with **dodecylguanidine**, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Assay for Yeasts (e.g., *Candida albicans*)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of **dodecylguanidine** against yeast species.

Materials:


- **Dodecylguanidine** stock solution (e.g., in DMSO or water)
- 96-well, U-bottom microtiter plates
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Spectrophotometer or microplate reader
- Yeast inoculum (e.g., *Candida albicans* ATCC 90028)
- Sterile saline or phosphate-buffered saline (PBS)
- Hemocytometer or spectrophotometer for cell counting

Procedure:

- Inoculum Preparation:
 - Subculture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
 - Harvest several colonies and suspend them in sterile saline.
 - Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
 - Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.
- Drug Dilution:

- Prepare a serial two-fold dilution of the **dodecylguanidine** stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 μ L.
- The concentration range should be selected based on expected MIC values. A common starting range is 0.03 to 64 μ g/mL.
- Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

- Inoculation:
 - Add 100 μ L of the standardized yeast inoculum to each well (except the sterility control).
- Incubation:
 - Incubate the plates at 35°C for 24-48 hours.
- Reading Results:
 - The MIC is defined as the lowest concentration of **dodecylguanidine** that causes a significant inhibition of growth (typically $\geq 50\%$) compared to the growth control.
 - Results can be read visually or with a microplate reader at 530 nm.

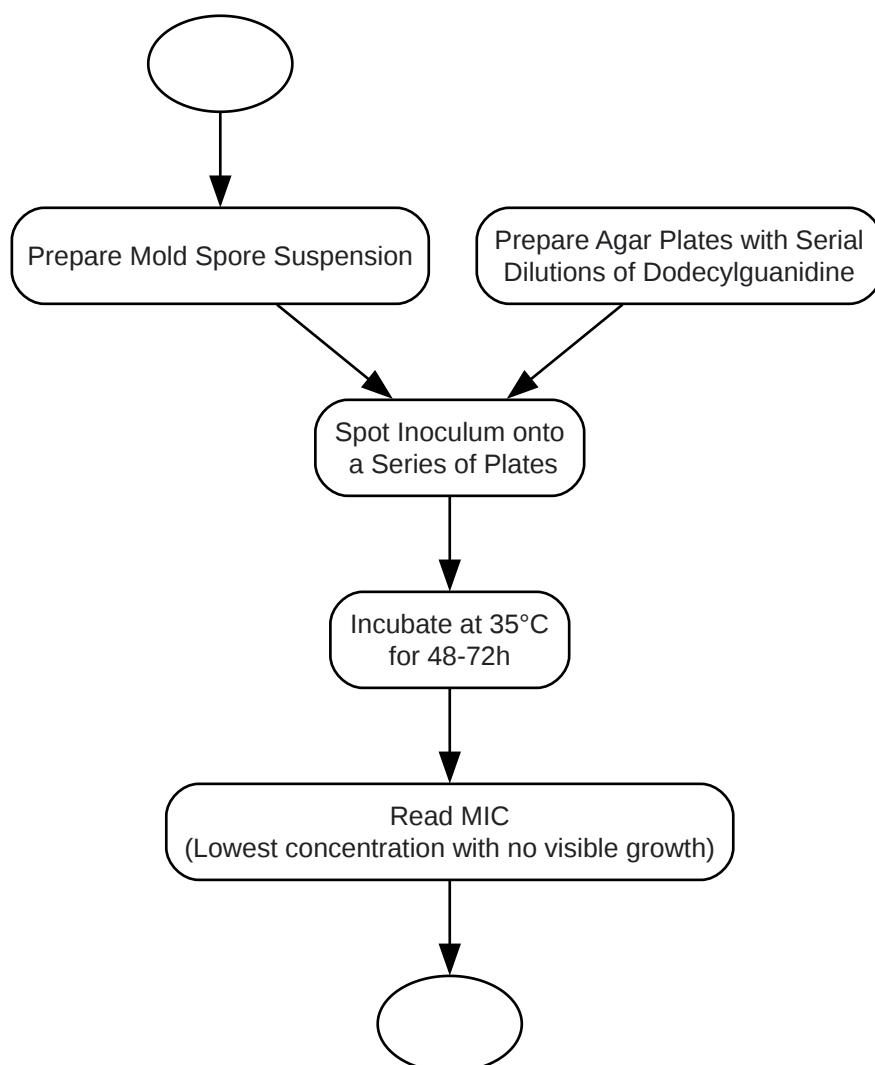
[Click to download full resolution via product page](#)

Caption: Broth microdilution workflow for yeasts.

Protocol 2: Agar Dilution Assay for Molds (e.g., *Aspergillus fumigatus*)

This method is suitable for determining the MIC of **dodecylguanidine** against filamentous fungi.

Materials:


- **Dodecylguanidine** stock solution

- Molten agar medium (e.g., RPMI-1640 with 2% glucose agar or Sabouraud Dextrose Agar)
- Sterile petri dishes
- Mold inoculum (e.g., Aspergillus fumigatus ATCC 204305)
- Sterile saline or PBS with 0.05% Tween 80
- Hemocytometer or spectrophotometer for spore counting

Procedure:

- Inoculum Preparation:
 - Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days until sporulation is evident.
 - Harvest the conidia by flooding the plate with sterile saline containing Tween 80 and gently scraping the surface.
 - Filter the suspension through sterile gauze to remove hyphal fragments.
 - Adjust the conidial suspension to a concentration of $1-5 \times 10^6$ conidia/mL using a hemocytometer.
 - Further dilute to the final inoculum concentration to be spotted on the plates.
- Plate Preparation:
 - Prepare a series of agar plates containing two-fold dilutions of **dodecylguanidine**.
 - Add the appropriate volume of the **dodecylguanidine** stock solution to the molten agar (cooled to 45-50°C) to achieve the desired final concentrations.
 - Pour the agar into sterile petri dishes and allow them to solidify.
 - Include a drug-free control plate.
- Inoculation:

- Spot 1-10 μ L of the standardized conidial suspension onto the surface of each agar plate.
- Incubation:
 - Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed on the control plate.
- Reading Results:
 - The MIC is the lowest concentration of **dodecylguanidine** that completely inhibits visible fungal growth.

[Click to download full resolution via product page](#)

Caption: Agar dilution workflow for molds.

Conclusion

Dodecylguanidine is a potent antifungal agent with a dual mechanism of action that makes it an interesting candidate for further research and development. While comprehensive MIC data across a wide range of fungal species is still needed, the provided protocols offer a standardized approach for determining its in vitro efficacy. Researchers are encouraged to use these guidelines as a starting point and to optimize conditions for their specific fungal strains of interest. Further investigation into the specific signaling pathways affected by **dodecylguanidine** will provide a more complete understanding of its antifungal properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The fungicide dodine primarily inhibits mitochondrial respiration in *Ustilago maydis*, but also affects plasma membrane integrity and endocytosis, which is not found in *Zymoseptoria tritici* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fungicide dodine primarily inhibits mitochondrial respiration in *Ustilago maydis*, but also affects plasma membrane integrity and endocytosis, which is not found in *Zymoseptoria tritici* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dodecylguanidine in Fungal Growth Inhibition: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090949#dodecylguanidine-concentration-for-fungal-growth-inhibition-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com